molecular formula C19H24ClN3O4S B2607739 2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide CAS No. 1424580-18-6

2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2607739
CAS No.: 1424580-18-6
M. Wt: 425.93
InChI Key: FDYBYASBSCGVGP-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound is characterized by the presence of a chloro group, a cyanocycloheptyl group, and a morpholine-4-sulfonyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactions. The starting materials often include a benzamide derivative, which undergoes chlorination, cyanation, and sulfonylation reactions. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzamide core.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Medicine: It has potential as a pharmacological agent, possibly targeting specific receptors or enzymes.

    Industry: The compound can be utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro, cyanocycloheptyl, and morpholine-4-sulfonyl groups may contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(1-cyanocyclohexyl)-5-(morpholine-4-sulfonyl)benzamide: Similar structure with a cyclohexyl group instead of a cycloheptyl group.

    2-chloro-N-(1-cyanocyclopentyl)-5-(morpholine-4-sulfonyl)benzamide: Similar structure with a cyclopentyl group instead of a cycloheptyl group.

Uniqueness

The uniqueness of 2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The larger cycloheptyl group may influence its steric interactions and binding characteristics.

Properties

IUPAC Name

2-chloro-N-(1-cyanocycloheptyl)-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O4S/c20-17-6-5-15(28(25,26)23-9-11-27-12-10-23)13-16(17)18(24)22-19(14-21)7-3-1-2-4-8-19/h5-6,13H,1-4,7-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYBYASBSCGVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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